

In-Depth Technical Guide: Physical Properties of 2-Propylcyclohexan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-propylcyclohexan-1-one, a ketone of interest in various chemical and pharmaceutical research domains. The information is presented to be a valuable resource for laboratory and development work.

Chemical Identity

Identifier	Value
IUPAC Name	2-propylcyclohexan-1-one
Synonyms	2-Propylcyclohexanone, 2-(n-Propyl)cyclohexanone
CAS Number	94-65-5
Molecular Formula	C ₉ H ₁₆ O
Molecular Weight	140.22 g/mol
Chemical Structure (SMILES)	CCCC1CCCC1=O

Quantitative Physical Properties

The following table summarizes the key physical properties of 2-propylcyclohexan-1-one.

Property	Value	Notes
Boiling Point	198 °C[1]	At standard atmospheric pressure.
Melting Point	32.57 °C[1]	This is an estimated value.
Density	0.91 g/cm³[1]	At standard temperature and pressure.
Refractive Index	1.444[1]	
Flash Point	69.2 °C[1]	
Vapor Pressure	0.4 ± 0.3 mmHg	At 25 °C; this is a predicted value.[1]
LogP (Octanol/Water Partition Coefficient)	2.54580[1]	

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of 2-propylcyclohexan-1-one.

Spectroscopy Type	Data Highlights
¹ H NMR	Spectrum obtained at 400 MHz in CDCl ₃ .[1]
¹³ C NMR	Spectrum obtained in CDCl ₃ .[1]
Infrared (IR)	Spectrum of the liquid film has been recorded. [1]
Mass Spectrometry (MS)	GC-MS data is available.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid ketones like 2-propylcyclohexan-1-one.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

- Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
- Procedure:
 - The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - The liquid is heated, and the temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor entering the condenser. This is indicated by a stable temperature reading during distillation.
 - The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is conveniently measured using a pycnometer or a specific gravity bottle.

- Apparatus: A pycnometer of a known volume, and an analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed.
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.
 - The filled pycnometer is weighed again.

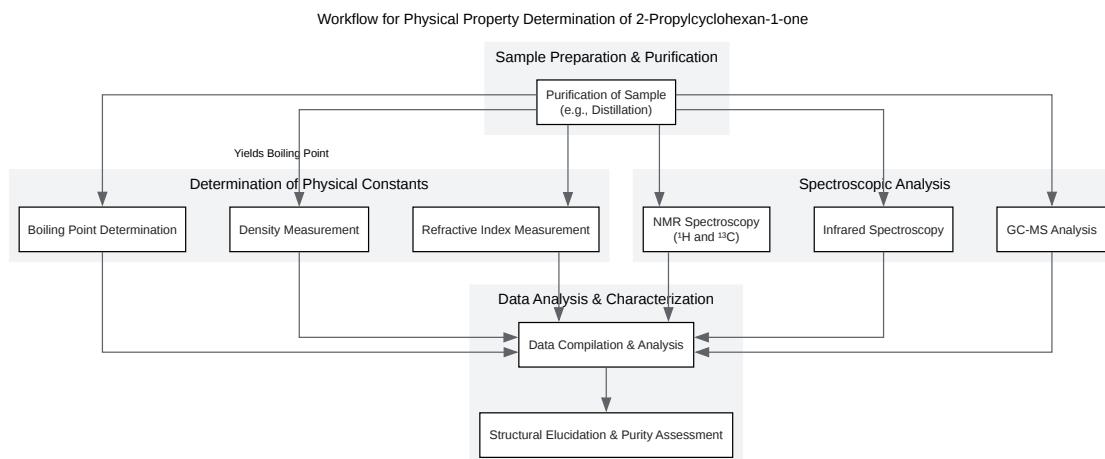
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and is temperature and wavelength dependent.

- Apparatus: An Abbe refractometer.
- Procedure:
 - A few drops of the liquid sample are placed on the prism of the refractometer.
 - The prism is closed, and the light source is adjusted.
 - The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
 - The refractive index is read from the scale. The temperature at which the measurement is made should be noted.

Spectroscopic Analysis


- Sample Preparation: A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, the spectrum is acquired, and the chemical shifts, splitting patterns, and integrations are analyzed. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to give single lines for each unique carbon atom.
- Sample Preparation: For a neat liquid sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. The spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

- Sample Preparation: The liquid sample is typically diluted in a volatile solvent.
- Data Acquisition: A small volume of the diluted sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like 2-propylcyclohexan-1-one.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of 2-Propylcyclohexan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346617#physical-properties-of-2-propylcyclohexan-1-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com